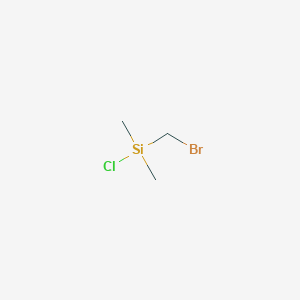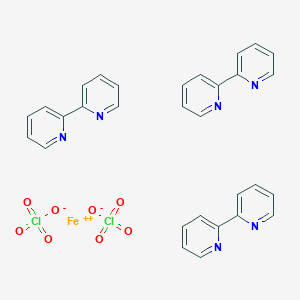![molecular formula C16H28 B106042 tricyclo[8.6.0.02,9]hexadecane CAS No. 18208-94-1](/img/structure/B106042.png)
tricyclo[8.6.0.02,9]hexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tricyclo[8.6.0.02,9]hexadecane is a polycyclic hydrocarbon with the molecular formula C₁₆H₂₈ It is a complex organic compound characterized by its unique structure, which includes multiple fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[8.6.0.02,9]hexadecane typically involves the cyclization of specific precursor molecules under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
tricyclo[8.6.0.02,9]hexadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
tricyclo[8.6.0.02,9]hexadecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: Research into its biological activity and potential therapeutic uses is ongoing.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Propriétés
Numéro CAS |
18208-94-1 |
|---|---|
Formule moléculaire |
C16H28 |
Poids moléculaire |
220.39 g/mol |
Nom IUPAC |
tricyclo[8.6.0.02,9]hexadecane |
InChI |
InChI=1S/C16H28/c1-2-6-10-14-13(9-5-1)15-11-7-3-4-8-12-16(14)15/h13-16H,1-12H2 |
Clé InChI |
VJCXJWHLSRMECV-UHFFFAOYSA-N |
SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
SMILES canonique |
C1CCCC2C(CC1)C3C2CCCCCC3 |
Synonymes |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


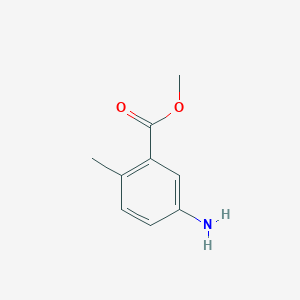
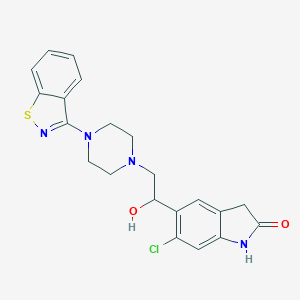
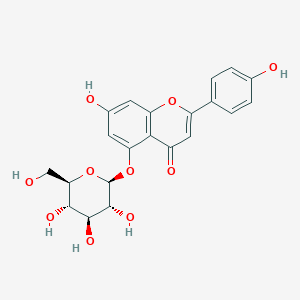
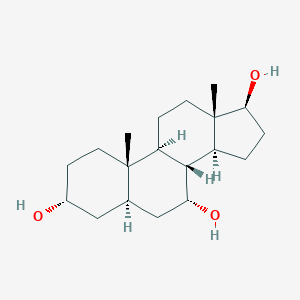
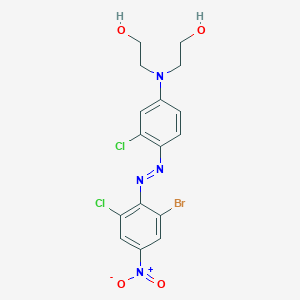
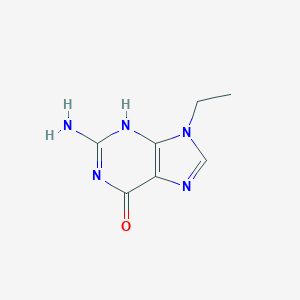
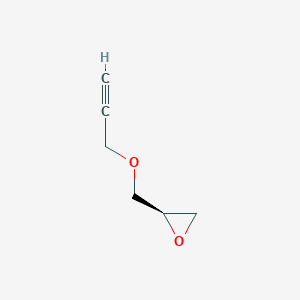
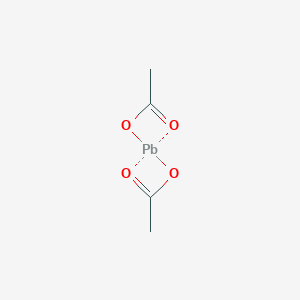
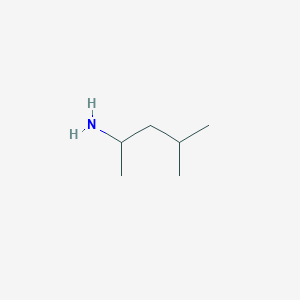
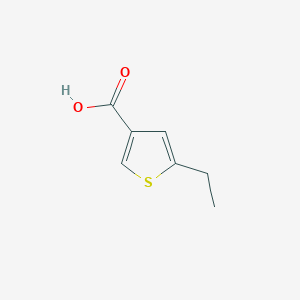
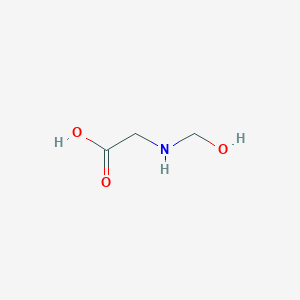
![trichloro-[(E)-prop-1-enyl]silane](/img/structure/B105980.png)
